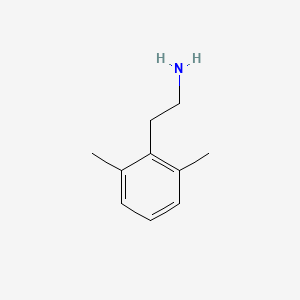

2-(2,6-Dimethylphenyl)ethan-1-amine

Description

2-(2,6-Dimethylphenyl)ethan-1-amine is a secondary amine characterized by a benzene ring substituted with two methyl groups at the 2- and 6-positions, attached to an ethylamine backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For example, it is utilized in the synthesis of dual-acting allosteric modulators targeting FFAR1/FFAR4 receptors, demonstrating its relevance in medicinal chemistry . Its molecular weight is 149.23 g/mol (calculated from the formula C₁₀H₁₅N), and it is commercially available with a purity >95.0% (CAS RN: 10211-55) .

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXJQKFBPRPHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876095 | |

| Record name | PHENETHYLAMINE,2,6-DIMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2,6-Dimethylphenyl)ethan-1-amine is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the manufacture of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,6-Dimethylphenyl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Ethylamine Derivatives

Research Findings and Key Insights

Steric Effects : Methyl groups on the phenyl ring of 2-(2,6-Dimethylphenyl)ethan-1-amine impose steric constraints that may influence binding affinity in receptor modulators, a property absent in simpler analogs like 2-phenylethan-1-amine .

Synthetic Flexibility : The compound’s amine group allows for diverse functionalization (e.g., guanidinylation), contrasting with disulfide-containing analogs that prioritize redox-sensitive applications .

Commercial Viability : High purity (>95.0%) and availability in gram-scale quantities make 2-(2,6-Dimethylphenyl)ethan-1-amine more accessible for industrial applications than niche derivatives like the dihydrobenzo[d]ioxin-containing amine .

Biological Activity

2-(2,6-Dimethylphenyl)ethan-1-amine, also known as 2,6-dimethylphenethylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H15N

- CAS Number: 76935-78-9

- Molecular Weight: 149.24 g/mol

The structure features a phenethylamine backbone with two methyl groups at the 2 and 6 positions of the phenyl ring, which may influence its biological activity through steric and electronic effects.

The biological activity of 2-(2,6-Dimethylphenyl)ethan-1-amine is primarily attributed to its interaction with various biological targets:

- Receptor Interaction: It may act as a monoamine releasing agent, influencing neurotransmitter levels in the brain. This mechanism is similar to other phenethylamines known for stimulant effects.

- Enzyme Modulation: The compound might inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters like dopamine and norepinephrine.

Anticancer Activity

There is emerging evidence that certain phenethylamines can induce apoptosis in cancer cells. For instance:

- Case Study Example: A study on organoarsenic compounds (related in structure) indicated significant inhibition of cell proliferation and apoptosis induction in leukemia cells at low micromolar concentrations . This suggests a potential pathway for further exploration of 2-(2,6-Dimethylphenyl)ethan-1-amine in cancer therapy.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in leukemia cells | |

| Neurotransmitter modulation | Increased dopamine levels |

Case Studies

-

Anticancer Properties:

- A study investigating the apoptotic effects of related compounds revealed that they could induce cell death in resistant leukemia cell lines at concentrations as low as 5 µM. This finding emphasizes the need for further investigation into the apoptotic pathways activated by structurally similar compounds .

- Neuropharmacological Effects:

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dimethylphenyl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthetic route involves reductive amination or nucleophilic substitution of 2,6-dimethylbenzyl precursors. For example, 2-(2,6-dimethylphenyl)ethan-1-amine hydrochloride can be synthesized by reacting 2-(2,6-dimethylphenyl)ethan-1-amine with hydrogen chloride in 1,4-dioxane under controlled stoichiometric conditions. Optimization includes:

- Temperature control : Maintaining 0–5°C during acid addition to prevent side reactions.

- Reagent ratios : A 1:1 molar ratio of amine to dicyandiamide improves yield (41.2% in one protocol) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity.

Q. What safety precautions are essential when handling 2-(2,6-Dimethylphenyl)ethan-1-amine in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste disposal : Segregate chemical waste and consult certified agencies for disposal, as unstudied toxicological properties pose environmental hazards .

- Contamination control : Use dedicated equipment (e.g., filter pipette tips) and avoid cross-contamination during weighing .

Q. Which spectroscopic and chromatographic techniques are suitable for characterizing 2-(2,6-Dimethylphenyl)ethan-1-amine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm aromatic substituents and amine protons (e.g., δ 1.2–2.5 ppm for methyl groups).

- Mass Spectrometry (LCMS) : ESI-API detects the molecular ion peak at m/z 234.20 ([M+H]) for derivatives .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 2-(2,6-Dimethylphenyl)ethan-1-amine derivatives?

Methodological Answer:

- Absorption correction : Apply empirical spherical harmonic functions (e.g., using SHELXL) to model anisotropic absorption effects in X-ray diffraction data .

- Twinned data refinement : Use SHELXPRO to handle high-resolution or twinned datasets, leveraging iterative least-squares minimization for accurate atomic coordinates .

- Validation tools : Cross-check with CCDC databases and PLATON to identify outliers in bond lengths/angles .

Q. What mechanistic insights guide the design of 2-(2,6-Dimethylphenyl)ethan-1-amine derivatives for neurotransmitter studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify the ethylamine backbone to enhance blood-brain barrier permeability. For example, fluorination at the phenyl ring (as in 1-(3-chloro-4-fluorophenyl)ethan-1-amine) increases binding affinity to serotonin receptors .

- In vitro assays : Use radioligand displacement assays (e.g., -citalopram for serotonin transporters) to quantify inhibition constants () .

- Molecular docking : Simulate interactions with GPCRs (e.g., 5-HT) using AutoDock Vina to predict bioactive conformations .

Q. How can researchers address low yields in multi-step syntheses of 2-(2,6-Dimethylphenyl)ethan-1-amine-based pharmaceuticals?

Methodological Answer:

- Intermediate trapping : Isolate unstable intermediates (e.g., Schiff bases) via flash chromatography or freeze-drying .

- Catalyst screening : Test palladium/copper catalysts for Buchwald-Hartwig amination steps to optimize C–N bond formation .

- Scale-up protocols : Transition from batch to flow chemistry for exothermic reactions (e.g., nitration), improving heat dissipation and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.